5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine involves several steps. One common method includes the reaction of naphthalene-2-thiol with a suitable pyrimidine precursor under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, DMSO, and acetonitrile, and catalysts such as palladium or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication and repair processes .
Comparison with Similar Compounds
5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine can be compared with other pyrimidine derivatives such as pyrido[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine . These compounds share similar structural features but differ in their biological activities and applications. For example:
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antibacterial activities.
Pyrrolo[2,3-d]pyrimidine: Exhibits potent kinase inhibition and apoptosis induction properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the naphthyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
651359-45-4 |
---|---|
Molecular Formula |
C15H14N4S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-(naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H14N4S/c16-14-12(8-18-15(17)19-14)9-20-13-6-5-10-3-1-2-4-11(10)7-13/h1-8H,9H2,(H4,16,17,18,19) |
InChI Key |
CWBULLIIEUGLCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC3=CN=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.